

A Comparative Review of LY-395153: An AMPA Receptor Potentiator

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **LY-395153**, a positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its performance is compared with other notable AMPA receptor potentiators, supported by experimental data from radioligand binding assays and electrophysiological studies.

Executive Summary

LY-395153 is a potent arylpropylsulfonamide-class AMPA receptor potentiator. This document summarizes its binding affinity in comparison to other modulators and presents functional data from a closely related compound, LY392098, to illustrate the pharmacological effects of this class of molecules. The provided experimental protocols and diagrams aim to facilitate a deeper understanding of its mechanism of action and experimental characterization.

Data Presentation

Table 1: Comparative Binding Affinities of AMPA Receptor Potentiators

This table summarizes the binding affinities of **LY-395153** and cyclothiazide to AMPA receptors. The data is derived from radioligand binding assays using [3H]**LY-395153**.



Compound	Receptor Source	Parameter	Value (nM)	Reference
[3H]LY-395153	Rat Cortical Receptors	Kd	110 ± 15.1	[1]
[3H]LY-395153	Human GluR4(flip)	Kd	55.6 ± 5.3	[1]
Cyclothiazide	Rat Cortical Receptors	Ki	~7000	[1]
CX 516	Rat Cortical Receptors	Inhibition of [3H]LY-395153 binding	No inhibition up to 600,000 nM	[1]

Table 2: Comparative Functional Potency of Biarylpropylsulfonamide AMPA Receptor Potentiators

Due to the limited availability of direct comparative functional studies on **LY-395153**, this table presents data for a structurally related biarylpropylsulfonamide, LY392098, to provide context for the potency of this class of compounds. The data was obtained from whole-cell voltage-clamp recordings in acutely isolated rat prefrontal cortical neurons.

Compound	Parameter	Value (μM)	Maximal Potentiation (fold increase)	Reference
LY392098	EC50	1.7 ± 0.5	31.0 ± 4.1	[2]

Experimental Protocols Radioligand Binding Assay for [3H]LY-395153

This protocol is based on the methodology described by Lindén et al. (2001)[1].

1. Membrane Preparation:



- Rat cerebral cortices or HEK293 cells expressing human GluR4(flip) receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and large debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
- 2. Binding Assay:
- The assay is performed in a final volume of 250 μ L in 96-well plates.
- To each well, add:
 - 50 μL of membrane suspension.
 - 50 μL of assay buffer or competing compound (e.g., cyclothiazide, CX 516).
 - \circ 50 µL of [3H]**LY-395153** at a final concentration of 1-2 nM.
 - 100 μL of L-Glutamate to a final concentration of 500 μM to enhance radioligand binding.
- Incubate the plates at room temperature for 60 minutes.
- Non-specific binding is determined in the presence of a high concentration of unlabeled LY-395153.
- 3. Filtration and Counting:
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
- The filters are dried, and radioactivity is quantified by liquid scintillation counting.
- 4. Data Analysis:



- Specific binding is calculated by subtracting non-specific binding from total binding.
- Kd and Bmax values are determined by saturation analysis using non-linear regression.
- Ki values for competing compounds are calculated from IC50 values using the Cheng-Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology

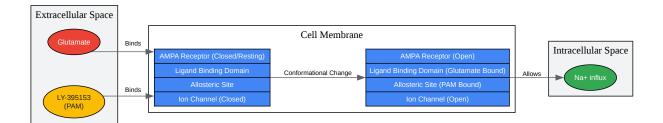
This protocol is a generalized procedure for characterizing AMPA receptor potentiators, based on the methods used in studies of related compounds[2].

- 1. Cell Preparation:
- Acutely isolated neurons (e.g., from rat prefrontal cortex) or cultured cells expressing the AMPA receptor subtype of interest are used.
- Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
- 2. Recording Setup:
- Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 M Ω when filled with the internal solution.
- The internal solution typically contains a Cs-based salt to block K+ currents, along with ATP,
 GTP, and a calcium chelator.
- Cells are voltage-clamped at a holding potential of -60 to -70 mV.
- 3. Drug Application:
- AMPA is applied to the cell to evoke a baseline inward current.
- The AMPA receptor potentiator (e.g., LY392098) is co-applied with AMPA at various concentrations.
- A rapid solution exchange system is used to ensure fast application and removal of drugs.



- 4. Data Acquisition and Analysis:
- Currents are recorded using a patch-clamp amplifier, filtered, and digitized.
- The peak amplitude of the AMPA-evoked current in the presence and absence of the potentiator is measured.
- The potentiation is calculated as the fold-increase in the current amplitude.
- Concentration-response curves are generated, and EC50 values are determined by fitting the data to a sigmoidal function.

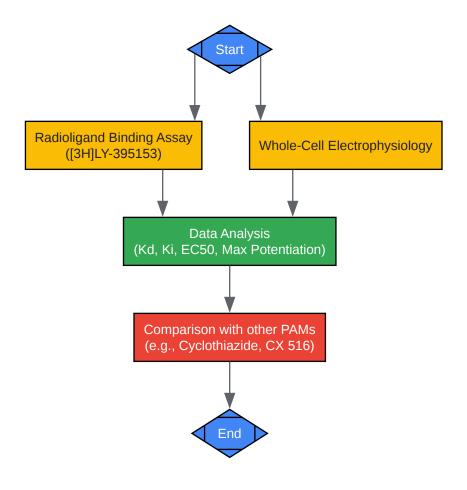
Mandatory Visualization



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Caption: Mechanism of AMPA receptor potentiation by LY-395153.





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- 2. LY392098, a novel AMPA receptor potentiator: electrophysiological studies in prefrontal cortical neurons PubMed [pubmed.ncbi.nlm.nih.gov]
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